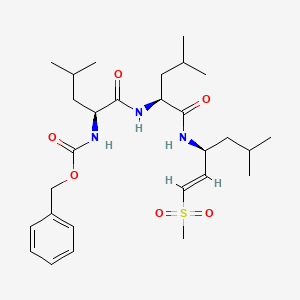
Lithium borate
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Lithium borate can be synthesized through the reaction of lithium hydroxide (LiOH) with boric acid (H₃BO₃) under controlled conditions. The reaction typically involves heating the mixture to a high temperature to facilitate the formation of this compound:
4LiOH+2H3BO3→Li2B4O7+6H2O
Industrial Production Methods
In industrial settings, this compound is often produced using the borate fusion technique. This method involves mixing a ground sample with a borate flux (such as lithium or sodium borate) inside a crucible, heating it to around 1000°C with agitation until the flux melts, and then dissolving the sample homogeneously in the flux .
Analyse Des Réactions Chimiques
Types of Reactions
Lithium borate undergoes various chemical reactions, including:
Substitution: This compound can undergo substitution reactions with other borate compounds, forming new borate esters.
Common Reagents and Conditions
Common reagents used in reactions with this compound include lithium hydroxide, boric acid, and various borate esters. Reaction conditions typically involve high temperatures and controlled atmospheres to ensure the desired products are formed.
Major Products Formed
Major products formed from reactions involving this compound include various borate esters, oxalate-containing polymers, and stable electrolyte interphases in lithium-ion batteries .
Applications De Recherche Scientifique
Lithium borate has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism by which lithium borate exerts its effects is primarily related to its ability to form stable interphases in lithium-ion batteries. This compound can form a dense boron-containing polymer as a solid electrolyte interlayer (SEI) or cathode electrolyte interlayer (CEI), which isolates the electrode material from the electrolyte and prevents side reactions . This mechanism enhances the stability and performance of lithium-ion batteries by suppressing capacity and voltage decay .
Comparaison Avec Des Composés Similaires
Lithium borate can be compared with other similar compounds, such as:
Lithium bis(oxalate)borate (LiBOB): Known for its film-forming properties in lithium-ion batteries, forming a dense SEI or CEI.
Lithium difluoro(oxalate)borate (LiDFOB): Used as an efficient electrolyte additive to form a robust, dense, and conductive CEI on cathodes.
Lithium triborate (LiB₃O₅): Produced by various synthesis methods and used in different applications, including optics and electronics.
This compound is unique due to its polymeric borate backbone structure and its versatility in various applications, from scientific research to industrial production.
Propriétés
IUPAC Name |
trilithium;borate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/BO3.3Li/c2-1(3)4;;;/q-3;3*+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIUWBIIVUYSTCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].[Li+].B([O-])([O-])[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BLi3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40926674 | |
| Record name | Trilithium borate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40926674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
79.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12676-27-6, 1303-94-2 | |
| Record name | Boric acid, lithium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012676276 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trilithium borate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40926674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[(5Z,8E,13Z)-1,21-Dihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacosa-8,11-dien-25-yl] 2,2-dimethylpropanoate](/img/structure/B1169872.png)



